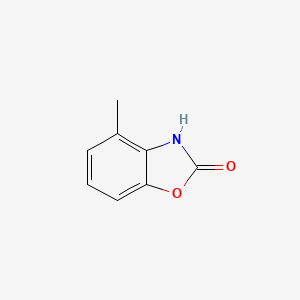

4-Methyl-3H-benzooxazol-2-one

Vue d'ensemble

Description

4-Methyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of benzoxazolinone, which is a natural chemical produced by rye (Secale cereale) and has strong phytotoxic properties .

Synthesis Analysis

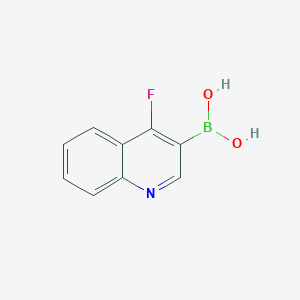

The synthesis of 4-Methyl-3H-benzooxazol-2-one involves several steps. The compound is synthesized from the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux . The benzoxazinones then react with ammonia solution to afford the quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of 4-Methyl-3H-benzooxazol-2-one consists of a benzene ring fused with an oxazole ring. The oxazole ring contains a nitrogen (N) and an oxygen (O) atom. The methyl group (CH3) is attached to the 4th carbon of the benzene ring .Chemical Reactions Analysis

In its molecular structure, the hydrogen atom at the 3-position can undergo a methylolation reaction with formaldehyde, and the hydrogen at the 6-position of the benzene ring is easily replaced by chlorine . It is also easy to open the ring to generate 2-hydroxyphenylamino acid in a strong alkaline medium .Physical And Chemical Properties Analysis

4-Methyl-3H-benzooxazol-2-one is a light pink solid with a molecular weight of 149.15 .Applications De Recherche Scientifique

Synthesis of Novel Compounds : Researchers have explored the synthesis of new compounds using 4-Methyl-3H-benzooxazol-2-one derivatives. For instance, Bhoi et al. (2016) described the one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were then screened for antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi, Borad, Pithawala, & Patel, 2016).

Group-Extraction Reagent for Metal Ions : Mirza and Nwabue (1981) examined 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one as a reagent for the detection and solvent extraction of metal ions, demonstrating its potential as a group-extraction reagent for the spectrophotometric determination of various trace elements (Mirza & Nwabue, 1981).

Antimicrobial Agents : Sharma et al. (2012) conducted a study on the synthesis of 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, which displayed profound antimicrobial activity. This research also included extensive quantitative structure-activity relationship (QSAR) studies to understand the correlation between molecular descriptors and biological activity (Sharma et al., 2012).

Herbicidal Evaluation : Aibibuli et al. (2012) rationally designed and synthesized a series of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with phenoxy-methyl substituents. These compounds exhibited significant phytotoxicity against model plants, indicating their potential as herbicides (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).

Electrochemical Synthesis of New Derivatives : Moghaddam et al. (2006) studied the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the electrochemical synthesis of a new benzofuran derivative. This research presents an environmentally friendly method for synthesizing such compounds (Moghaddam et al., 2006).

Synthesis of Quinazolinones and Benzoxazinones : Komar et al. (2020) utilized a green chemistry approach for the synthesis of quinazolinones and benzoxazinones, employing deep eutectic solvents and microwaves. This method aligns with the principles of sustainable chemistry (Komar, Molnar, Jukić, Glavaš-Obrovac, & Opačak-Bernardi, 2020).

Mécanisme D'action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including anticancer .

Mode of Action

Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown potent anticancer activity .

Biochemical Pathways

Benzoxazole derivatives have been reported to affect various biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including anticancer effects .

Orientations Futures

While specific future directions for 4-Methyl-3H-benzooxazol-2-one were not found in the search results, there is ongoing research into the synthesis and biological evaluation of benzoxazole derivatives . This suggests that future research could focus on exploring the potential applications of 4-Methyl-3H-benzooxazol-2-one in various fields, including medicinal chemistry.

Propriétés

IUPAC Name |

4-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHIACMTGKKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3H-benzooxazol-2-one | |

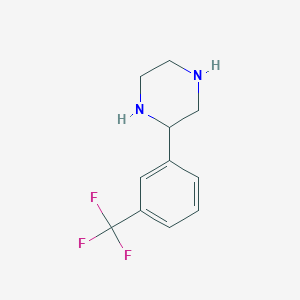

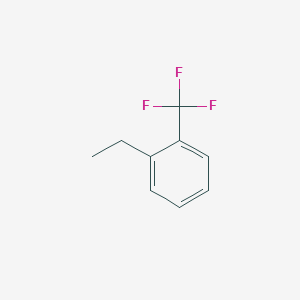

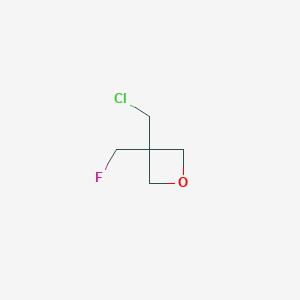

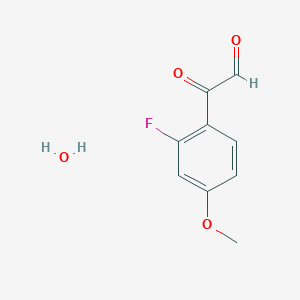

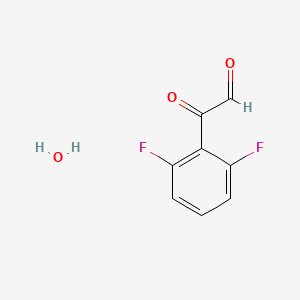

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

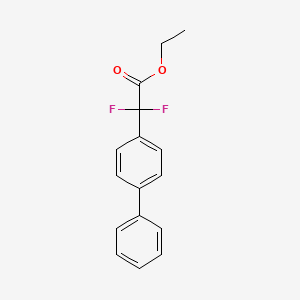

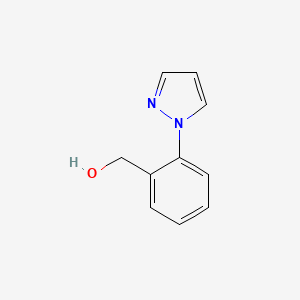

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)

![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)